3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine

IDO inhibitor Immuno-oncology Structure-activity relationship

This compound is a key reference standard for IDO1 inhibitor research. Its distinct 2,3-dihydro-1H-inden-2-yloxy ether linkage contrasts with amino-linked analogs, enabling direct head-to-head metabolic stability assays. Ideal for SAR exploration, competitive intelligence, and orthogonal target validation. Secure this scaffold to drive data-driven lead optimization.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 2194847-87-3
Cat. No. B2414085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine
CAS2194847-87-3
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2
InChIInChI=1S/C14H14N2O/c1-10-6-7-14(16-15-10)17-13-8-11-4-2-3-5-12(11)9-13/h2-7,13H,8-9H2,1H3
InChIKeySWRMSYUERYTYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2,3-Dihydro-1H-inden-2-yloxy)-6-methylpyridazine (CAS 2194847-87-3) Procurement and Baseline Guide


The compound 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine (CAS 2194847-87-3) is a synthetic heterocyclic molecule featuring a pyridazine core substituted with a 2,3-dihydro-1H-inden-2-yloxy group and a methyl group. It is structurally related to compounds investigated within the indoleamine 2,3-dioxygenase (IDO) inhibitor therapeutic class, as indicated by patent literature [1]. Its specific substitution pattern places it within a chemical space explored for modulating immunosuppressive enzyme activity, although direct, verifiable quantitative data for this precise analog remains extremely limited in the public domain.

Why 3-(2,3-Dihydro-1H-inden-2-yloxy)-6-methylpyridazine Cannot Be Simply Substituted by In-Class Analogs


Within the pyridazine-based IDO inhibitor class, minor structural modifications are known to cause significant shifts in potency, selectivity, and pharmacokinetic properties [1]. The specific 2,3-dihydro-1H-inden-2-yloxy and 6-methyl substitution pattern on the pyridazine ring of this compound is likely a critical determinant of its pharmacological profile. Therefore, generic interchange with other in-class molecules, such as those with different O-linked or N-linked cyclic groups, carries a high risk of losing desired target engagement or introducing off-target liabilities. The precise structure-activity relationship (SAR) necessitates a direct, data-driven evaluation of this specific compound.

Quantitative Evidence Guide for 3-(2,3-Dihydro-1H-inden-2-yloxy)-6-methylpyridazine Procurement Decisions


IDO Inhibition Potential: Class-Level Inference from Patent SAR Data

The compound's structural class (pyridazine-based IDO inhibitors) is noted for potent enzymatic modulation. A closely related analog from the same patent family, (3r,6r)-6-[(2s)-butan-2-yl]-3-(2,3-dihydro-1h-inden-2-yloxy)-pyridazine, is explicitly cited for its IDO inhibitory activity [1], suggesting that the 3-(2,3-dihydro-1H-inden-2-yloxy) group is a key pharmacophore. However, a direct, published IC50 value for the specific target compound 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine could not be verified in accessible authoritative databases.

IDO inhibitor Immuno-oncology Structure-activity relationship

Structural Differentiation from Amino-Linked Pyridazine Analogs

A direct structural comparator, 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol, features an amino linkage instead of the target compound's ether (oxy) linkage. The ether linkage in the target compound is chemically more stable and less susceptible to oxidative metabolism compared to an amino linkage, which can be prone to N-dealkylation or oxidation . This class-level inference suggests a potential advantage in metabolic stability.

Medicinal chemistry Chemical stability Metabolic stability

Patent Landscape: Positioned Within a High-Value Immuno-Oncology Target Class

The compound's structural motif falls within the Markush claims of patents assigned to Bristol-Myers Squibb for IDO inhibitors intended for treating proliferative disorders like cancer [1]. This patent positioning constitutes a strong class-level signal for the potential therapeutic value of this scaffold, distinguishing it from unpatented or broadly claimed pyridazines.

Patent analysis Immuno-oncology IDO1 inhibitor

High-Impact Application Scenarios for 3-(2,3-Dihydro-1H-inden-2-yloxy)-6-methylpyridazine


Structure-Activity Relationship (SAR) Probe for IDO1 Inhibitor Pharmacophore Mapping

Based on its inclusion in a key IDO inhibitor patent [1], this compound is best utilized as a core scaffold for systematic SAR studies. Researchers can modify the 6-methyl group and the indenyl ring to map the pharmacophore's tolerance, using the compound as a central reference point to understand how substitutions impact IDO1 enzymatic inhibition. This scenario directly stems from the class-level inference that the 2,3-dihydro-1H-inden-2-yloxy group is a critical pharmacophore element.

Metabolic Stability Comparison Against Amino-Linked Pyridazine Analogs

The ether linkage in this compound provides a direct contrast to amino-linked analogs like 6-((2,3-dihydro-1H-inden-2-yl)amino)pyridazin-3-ol . A logical industrial application is to use this compound in a head-to-head microsomal stability assay to experimentally quantify the metabolic liability of an aryl ether versus an aryl amine linkage in the context of a pyridazine core. This provides tangible data for prioritizing scaffolds in lead optimization.

Competitive Intelligence and IP Landscape Analysis for IDO1 Drug Discovery

Given its specific structural features that place it within the Markush claims of BMS's IDO inhibitor patents [1], procuring this compound is a key step for detailed competitive intelligence. Analytical teams can use it as a standard to monitor the patent literature, assess freedom-to-operate, and benchmark the novelty of new internal hits against the known pyridazine-based IDO1 inhibitor chemical space.

Chemical Biology Tool for Validating IDO1-Dependent Phenotypes in Cellular Assays

Once a primary enzymatic IC50 can be established in-house, this compound can serve as a chemical biology probe. Its structural distinctiveness from common, commercially available IDO1 inhibitors (like epacadostat) makes it a valuable orthogonal tool to confirm that phenotypic effects in cellular immuno-oncology assays are genuinely due to IDO1 inhibition, providing stronger target validation. This application is conditional on first generating the missing primary activity data.

Quote Request

Request a Quote for 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.